molecular formula C16H18FN7 B2505182 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine CAS No. 899730-03-1

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine

カタログ番号: B2505182
CAS番号: 899730-03-1
分子量: 327.367
InChIキー: UDEPKAAKZRAPAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine is a sophisticated triazolopyrimidine derivative designed for advanced pharmacological research. This compound features a 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine core linked to a 2-fluorophenyl-substituted piperazine moiety, a structural motif recognized for its significant presence in bioactive molecules and approved therapeutics . The piperazine ring system serves as a versatile scaffold that can optimize physicochemical properties and facilitate target engagement in biological systems . This chemical entity belongs to a class of compounds with demonstrated potential in drug discovery. Structural analogs featuring the [1,2,3]triazolo[4,5-d]pyrimidine pharmacophore have been identified as highly potent and selective inhibitors of biological targets such as USP28 (Ubiquitin Specific Peptidase 28), with documented cellular activity in cancer models . The presence of the 2-fluorophenyl modification may influence receptor binding affinity and selectivity, while the ethyl-substituted triazole ring enhances metabolic stability. Research Applications: This compound is valuable for investigating enzyme inhibition pathways, exploring structure-activity relationships in medicinal chemistry, and developing novel therapeutic agents. Related triazolopyrimidine derivatives have shown promise in oncology research, particularly as targeted protein degradation agents . Handling Notice: This product is exclusively intended for research purposes in laboratory settings. It is not manufactured for human therapeutic applications, diagnostic use, or veterinary medicine. Researchers should consult safety data sheets and implement appropriate handling procedures before use.

特性

IUPAC Name

3-ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN7/c1-2-24-16-14(20-21-24)15(18-11-19-16)23-9-7-22(8-10-23)13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEPKAAKZRAPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions: 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce deoxygenated derivatives.

科学的研究の応用

Research indicates that compounds containing the triazolopyrimidine moiety exhibit significant biological activities, including anticancer and neuropharmacological effects.

Anticancer Activity

Several studies have investigated the anticancer properties of triazolopyrimidine derivatives:

  • In Vitro Studies : A derivative similar to the compound showed an increase in apoptosis in MCF-7 breast cancer cells by 58.29-fold compared to untreated controls. This suggests a strong potential for developing targeted cancer therapies using this class of compounds.
  • Molecular Docking Studies : In silico analyses revealed favorable binding interactions with key targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), indicating potential pathways for further therapeutic development .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders:

  • Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A related study reported an IC50 value of 0.013 µM for MAO-B inhibition, suggesting its utility in treating conditions like depression and Alzheimer's disease .

Case Studies and Research Findings

Numerous studies document the effectiveness of triazolopyrimidine derivatives:

Case Study 1: MCF-7 Cells

A study on MCF-7 cells demonstrated that the compound significantly increased apoptosis rates, indicating its potential as an anticancer agent.

Case Study 2: MAO Inhibition

In a study evaluating the effects of similar piperazine derivatives on MAO activity, it was found that these compounds exhibited selective inhibition of MAO-B, suggesting their application in neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds.

SubstituentActivityIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
PiperazineEssential-Provides structural stability
Ethyl GroupHigh-Contributes to biological activity

作用機序

The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The triazolopyrimidine core is highly tunable, with substituents on the triazole and pyrimidine rings critically influencing target selectivity and physicochemical properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Compound Name / Source Triazolopyrimidine Substituent Piperazine/Other Substituent Molecular Weight Notable Activity
Target Compound 3-ethyl 4-(2-fluorophenyl)piperazine ~343 (est.)* Unknown (structural analog)
RG7774 () 3-(1-methyl-tetrazolylmethyl) (S)-pyrrolidin-3-ol Not reported CB2R agonist
1-{3-benzyl...} () 3-benzyl Piperazine dihydrochloride 295.28 Unspecified
VAS2870 () 3-benzyl 1,3-benzoxazol-2-yl sulfide Not reported NADPH oxidase inhibitor
A2AR Modulator () 3-benzyl, 5-phenyl Urea derivative Not reported Allosteric A2AR modulator

*Estimated based on (C15H17N7OS analog with MW 343.4).

Key Observations:
  • Benzyl substituents (e.g., ) are common in receptor-targeting analogs, suggesting that ethyl may offer distinct selectivity profiles.
  • Piperazine Modifications: The 2-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding interactions compared to non-fluorinated aryl groups (e.g., thiophene in ) . Urea or carbamate derivatives () improve solubility or metabolic stability, whereas the target compound’s simpler aryl group may prioritize receptor affinity .

Pharmacological Activities

  • CB2R Agonism: RG7774 () demonstrates potent CB2R agonism, a trait linked to anti-inflammatory effects in retinal diseases.
  • A2AR Modulation: highlights triazolopyrimidines as allosteric adenosine A2AR modulators. The 2-fluorophenyl group in the target compound could mimic aryl interactions observed in these derivatives .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated MW (~343) is lower than derivatives with bulky substituents (e.g., RG7774), favoring blood-brain barrier penetration if CNS activity is desired.

生物活性

The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine is a member of the triazolopyrimidine class and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized by its molecular formula C16H19FN6C_{16}H_{19}FN_{6} and its IUPAC name. The presence of the triazolo and piperazine moieties contributes to its diverse biological activities.

Biological Activities

  • Antithrombotic Activity :
    • Triazolo[4,5-d]pyrimidine derivatives have been identified as potential antithrombotic agents. These compounds inhibit platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and unstable angina. The mechanism involves blocking specific receptors on platelets that mediate adhesion and aggregation .
  • Antineoplastic Properties :
    • Some studies have indicated that triazolopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression, leading to apoptosis in cancer cells.
  • Neuroprotective Effects :
    • Research has suggested that these compounds may provide neuroprotective benefits by inhibiting acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer’s disease. Dual inhibition of AChE and butyrylcholinesterase (BChE) has been shown to improve cholinergic transmission in animal models .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical in numerous physiological processes including neurotransmission and cardiovascular function .
  • Enzyme Inhibition : As noted, the inhibition of AChE and BChE is a significant mechanism through which neuroprotective effects are achieved. This dual inhibition helps maintain higher levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of triazolopyrimidine derivatives:

  • Study on Antithrombotic Agents : A patent described the synthesis and evaluation of triazolo[4,5-d]pyrimidine derivatives as antithrombotic agents, highlighting their efficacy in reducing platelet aggregation in vitro and in vivo models .
  • Neuroprotective Studies : Research published in Pharmacology Reports demonstrated that certain derivatives could significantly inhibit AChE activity, suggesting their potential for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntithromboticInhibition of platelet aggregation
AntineoplasticCytotoxic effects on cancer cells
NeuroprotectiveInhibition of AChE/BChE

Q & A

Q. Table 1. Key Reaction Conditions for Piperazine Coupling

ParameterOptimal RangeReferences
Temperature195–230°C
CatalystPd/C (5% w/w)
SolventDCM/DMF (1:2)
Yield60–85%

Q. Table 2. Biological Activity Discrepancies

StudyCell LineIC50 (µM)Proposed Target
A (2023)HeLa0.12Topoisomerase II
B (2024)MCF-7>50N/A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。